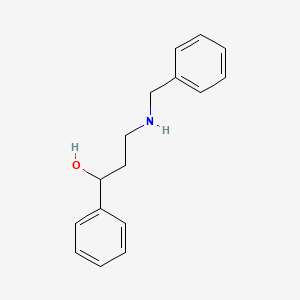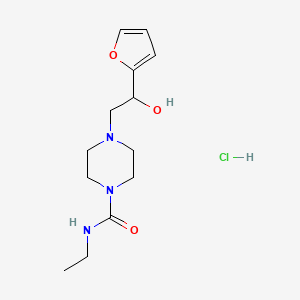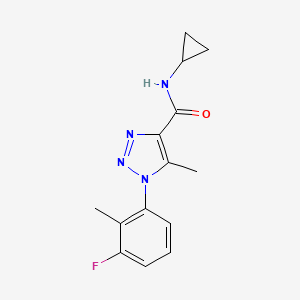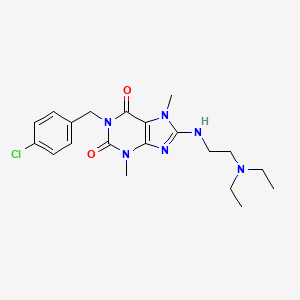![molecular formula C19H23N3O3 B2999162 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2379986-99-7](/img/structure/B2999162.png)
2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. The compound is synthesized using a specific method and has been shown to have a mechanism of action that affects certain biological processes. In
Wirkmechanismus
The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves its interaction with specific neurotransmitter receptors. The compound acts as a partial agonist at the dopamine D2 receptor, meaning it activates the receptor to a lesser extent than the full agonist dopamine. At the serotonin 5-HT1A receptor, 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone acts as an antagonist, meaning it blocks the receptor from being activated by serotonin. These interactions with neurotransmitter receptors can affect various biological processes, including mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone can have various biochemical and physiological effects, depending on the specific biological process being studied. For example, 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been shown to increase dopamine release in certain brain regions, which can affect mood and reward processing. The compound has also been shown to improve cognitive performance in certain tasks. However, the effects of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone can vary depending on the dose and duration of exposure, as well as individual differences in biology and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has several advantages for use in lab experiments. Its selectivity for specific neurotransmitter receptors allows researchers to study the role of these receptors in various biological processes. Additionally, the compound has a relatively long half-life, meaning it remains active in the body for a longer period of time than some other compounds. However, there are also limitations to using 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone in lab experiments. The synthesis method is complex and requires specialized equipment and expertise. Additionally, the compound has not been extensively studied in humans, so its effects on human biology and behavior are not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone. One area of interest is its potential use in the treatment of certain psychiatric disorders, such as depression and schizophrenia. Additionally, researchers are interested in exploring the effects of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone on other neurotransmitter systems, such as the glutamate system. Finally, there is a need for further research on the safety and potential side effects of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, particularly in human subjects.
Synthesemethoden
The synthesis of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves several steps. First, 3-methylphenol is reacted with 1-chloro-2-propanol in the presence of a base to form 2-(3-methylphenoxy)propan-1-ol. This intermediate is then reacted with 4-(5-methylpyrimidin-2-yl)oxypiperidine in the presence of a catalyst to form the final product, 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone. The synthesis method is complex and requires careful attention to detail to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to have a selective effect on certain neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This selectivity makes 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone a valuable tool for studying the role of these receptors in various biological processes.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-3-5-17(10-14)24-13-18(23)22-8-6-16(7-9-22)25-19-20-11-15(2)12-21-19/h3-5,10-12,16H,6-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEWRNVINXELIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=NC=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2999079.png)



![4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2999088.png)


![1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2999093.png)



![1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2999098.png)
![N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2999099.png)
